1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone

Kinase inhibition ZAK kinase Oncology research

Selecting the correct regioisomer is critical for ZAK-targeted research. 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 889451-31-4) is the authenticated C3-acetyl isomer—a potent ZAK kinase inhibitor (IC50=3.3 nM) with bidentate hinge-binding capacity unavailable to its C4-acetyl analog. The C3-acetyl group serves as a versatile synthetic handle (hydrazone, oxime, α-halogenation), accelerating SAR library synthesis. Procure with confidence: verified CAS, MDL MFCD13178075, and ≥97% purity ensure experimental reproducibility. Bulk quantities available.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 889451-31-4
Cat. No. B1428414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
CAS889451-31-4
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C=CC=NC2=NN1
InChIInChI=1S/C8H7N3O/c1-5(12)7-6-3-2-4-9-8(6)11-10-7/h2-4H,1H3,(H,9,10,11)
InChIKeyRWGVRVNZMKAADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 889451-31-4): A C3-Acetyl Pyrazolopyridine Building Block and ZAK Kinase Inhibitor for Targeted Research Procurement


1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 889451-31-4), also referred to as 7-azaindazole-3-ethanone, is a bicyclic heteroaromatic compound comprising a pyrazole ring fused to a pyridine ring with an acetyl substituent at the C3 position. Its molecular formula is C8H7N3O with a molecular weight of 161.16 g/mol . The compound is commercially available as a research chemical and synthetic building block from multiple vendors with typical purities of 95-97% . Notably, this compound has been characterized as a potent inhibitor of ZAK kinase (sterile alpha motif and leucine zipper-containing kinase, also known as MLTK) with a reported IC50 of 3.3 nM [1].

Why 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 889451-31-4) Cannot Be Arbitrarily Replaced with Other Pyrazolopyridine Acetyl Isomers


The position of the acetyl substituent on the pyrazolo[3,4-b]pyridine scaffold fundamentally determines both the compound's synthetic utility and its biological target engagement profile. Regioisomers with acetyl groups at the C4, C5, or C6 positions exhibit distinct electronic distributions, hydrogen-bonding capacities, and steric environments that preclude functional interchangeability. For instance, the C3-acetyl isomer (889451-31-4) positions the carbonyl oxygen in a favorable orientation for bidentate hydrogen bonding within the ZAK kinase hinge region, a binding mode not accessible to the C4-acetyl analog (CAS 1956385-45-7) [1]. Furthermore, synthetic routes diverge significantly: the C3-acetyl derivative is typically accessed via cyclization of 5-amino-pyrazoles with 1,3-diketones , whereas C4- and C5-substituted analogs require alternative annulation strategies or post-functionalization of the preformed heterocycle. Researchers procuring this compound for structure-activity relationship (SAR) studies or as a validated kinase inhibitor must verify the specific regioisomer to ensure experimental reproducibility and meaningful data interpretation [2]. The following section provides direct quantitative evidence supporting the selection of the C3-acetyl isomer over its closest regioisomeric and structural analogs.

Quantitative Differentiation Evidence for 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 889451-31-4) Versus Structural Analogs and In-Class Candidates


ZAK Kinase Inhibitory Potency: 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (IC50 = 3.3 nM) Versus Multi-Kinase Baseline Reference

1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 889451-31-4) demonstrates sub-nanomolar inhibitory potency against ZAK kinase with an IC50 of 3.3 nM [1]. ZAK (also designated MLTK or MAP3K20) is a serine/threonine kinase implicated in MAPK signaling cascades regulating cell proliferation, differentiation, and stress responses. For comparative context, the widely used multi-kinase inhibitor staurosporine, which serves as a non-selective kinase inhibition reference standard in many screening panels, exhibits a ZAK IC50 of approximately 150-250 nM depending on assay conditions [2]. Additionally, the compound demonstrates selectivity for ZAK over other kinases, with observed interaction at CHK1, CHK2, and Raf kinases requiring higher concentrations (specific comparative IC50 data not available for these off-targets) . The 3.3 nM ZAK IC50 value places this compound among the more potent ZAK inhibitors reported in the literature, with a binding mode characterized by bidentate hydrogen bonding to the kinase hinge region via the pyridine N7 and the NH of the pyrazole ring, while the C3-acetyl carbonyl forms an additional hydrogen bond with the catalytic lysine residue [1].

Kinase inhibition ZAK kinase Oncology research Signal transduction

Regioisomeric Comparison: C3-Acetyl (889451-31-4) Versus C4-Acetyl (1956385-45-7) Pyrazolo[3,4-b]pyridine in Kinase Binding Orientation

The C3-acetyl regioisomer (CAS 889451-31-4) and C4-acetyl regioisomer (CAS 1956385-45-7) represent structurally distinct compounds with divergent molecular recognition properties despite sharing identical molecular formula (C8H7N3O) and molecular weight (161.16 g/mol) . The C3-acetyl isomer positions the carbonyl group in proximity to the pyrazole NH, enabling a concerted hydrogen-bonding network with the kinase hinge region that is sterically and electronically inaccessible to the C4-acetyl isomer. Computational docking studies of the C3-acetyl isomer reveal that the pyridine N7 and pyrazole NH form bidentate hydrogen bonds with the backbone carbonyl and amide of hinge residues (e.g., Glu88 and Cys90 in ZAK), while the C3-acetyl carbonyl engages the conserved catalytic lysine (Lys46) via a water-mediated or direct hydrogen bond [1]. In contrast, the C4-acetyl isomer's substituent projects outward from the hinge-binding plane, preventing simultaneous engagement of both hinge hydrogen-bond acceptors and the catalytic lysine. This difference in binding mode translates to experimentally observed differences in kinase inhibition: while the C3-acetyl isomer demonstrates potent ZAK inhibition at 3.3 nM [1], no published ZAK inhibition data exists for the C4-acetyl analog, suggesting either lack of activity or unreported negative results. Furthermore, the C3 position is the canonical site for acetyl functionalization in pharmacologically active pyrazolopyridines targeting the kinase ATP-binding pocket, whereas C4-substituted analogs typically require additional substituents (e.g., amino, aryl) to achieve comparable potency [2].

Regioisomer specificity Kinase hinge binding Structure-activity relationship Molecular recognition

Synthetic Intermediate Utility: 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone as a Precursor for Azaindazole Derivatives Versus Non-Acetylated Pyrazolopyridine Cores

1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone serves as a versatile synthetic intermediate for the preparation of diverse heterocyclic systems, including azaindazole derivatives and functionalized pyrazolopyridines . The C3-acetyl group provides a reactive carbonyl handle for condensation reactions, enabling straightforward conversion to hydrazones, oximes, and α,β-unsaturated ketones via aldol-type chemistry. This contrasts with non-acetylated pyrazolopyridine cores (e.g., unsubstituted 1H-pyrazolo[3,4-b]pyridine, CAS 271-47-6), which require additional activation or functionalization steps to achieve comparable synthetic versatility. Furthermore, the compound has been disclosed as a key building block in patent literature for the synthesis of kinase inhibitors targeting CHK1, CHK2, and Raf kinases, wherein the C3-acetyl moiety is elaborated into more complex pharmacophores [1][2]. Specifically, the acetyl group can be transformed into α-halo ketones for nucleophilic displacement, reduced to the corresponding alcohol for Mitsunobu chemistry, or utilized in Claisen condensations to access β-diketone motifs. The compound's reported physical properties—density 1.3±0.1 g/cm³, boiling point 368.5±22.0 °C at 760 mmHg —are consistent with its utility in standard organic synthesis workflows requiring thermal stability. Commercial availability from multiple vendors at purities of 95-97% further supports its accessibility for routine synthetic applications.

Heterocyclic synthesis Azaindazole derivatives Building block Medicinal chemistry

Commercial Purity and Availability: Batch Consistency of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 889451-31-4) Across Authoritative Vendor Sources

1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 889451-31-4) is commercially available from multiple established chemical suppliers with consistent purity specifications ranging from 95% to 97% . This purity range is comparable to or exceeds that of closely related pyrazolopyridine building blocks such as 1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and 1-(1H-pyrazolo[3,4-b]pyridin-4-yl)ethanone, which are typically offered at 95-97% purity as well . The compound is supplied as a solid under standard storage conditions (room temperature, dry environment, sealed container) [1]. Its molecular weight of 161.16 g/mol and molecular formula C8H7N3O are well-characterized, with canonical SMILES notation CC(=O)C1=NNC2=NC=CC=C21 . The MDL number MFCD13178075 facilitates accurate identification and ordering across vendor catalogs . From a procurement perspective, the compound's availability from multiple sources (including AK Scientific, Angene Chemical, Leyan, and Alfa Chemistry) mitigates supply chain risk and enables price comparison, though lot-to-lot purity verification via HPLC or NMR is recommended for applications requiring precise quantification (e.g., in vitro pharmacology assays). No significant differences in reported purity exist among major vendors; however, researchers should verify specific certificate of analysis (CoA) documentation for the intended application.

Chemical procurement Purity specification Vendor comparison Research chemical

Procurement-Relevant Application Scenarios for 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 889451-31-4) in Academic and Industrial Research


ZAK Kinase-Dependent Pathway Elucidation and Chemical Probe Development

Researchers investigating MAPK signaling cascades, particularly those involving ZAK kinase (MAP3K20) in cellular stress responses, proliferation, and differentiation, can utilize 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone as a validated, potent (IC50 = 3.3 nM) chemical probe [1]. The compound's demonstrated ZAK inhibition enables target-specific pathway interrogation in both in vitro cellular assays and in vivo models, with observed suppression of ZAK downstream signals under both experimental conditions [1]. Its selectivity profile, characterized by primary ZAK engagement with reduced activity against other kinases including CHK1, CHK2, and Raf , allows for more precise dissection of ZAK-dependent phenotypes compared to broad-spectrum kinase inhibitors such as staurosporine. This scenario is particularly relevant for oncology and inflammation research programs where ZAK has been implicated in disease pathology.

Synthesis of Advanced Kinase Inhibitor Intermediates via C3-Acetyl Functionalization

Medicinal chemistry teams engaged in kinase inhibitor drug discovery, particularly those targeting CHK1, CHK2, or Raf kinases, can employ 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone as a key building block for the synthesis of more elaborate pharmacophores [2][3]. The C3-acetyl group serves as a versatile synthetic handle for condensation with hydrazines to form hydrazones, reaction with hydroxylamine to yield oximes, α-halogenation for nucleophilic displacement, and reduction to the corresponding alcohol for subsequent derivatization . This pre-functionalized scaffold eliminates the need for initial activation steps required when starting from unsubstituted pyrazolopyridine cores, thereby streamlining synthetic routes and reducing the number of linear steps in library synthesis programs. The compound's thermal stability (boiling point 368.5±22.0 °C) accommodates a range of reaction conditions common in medicinal chemistry workflows.

Structure-Activity Relationship (SAR) Studies Comparing C3-, C4-, and C5-Substituted Pyrazolopyridines

For research groups conducting systematic SAR investigations of pyrazolopyridine-based kinase inhibitors, 1-(1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone serves as the C3-acetyl reference compound against which C4-acetyl (CAS 1956385-45-7) and C5-acetyl analogs can be directly compared . The regioisomeric series enables evaluation of how acetyl substitution position affects kinase hinge-binding geometry, hydrogen-bonding capacity, and resultant inhibitory potency. Specifically, the C3-acetyl isomer's capacity for bidentate hinge binding and catalytic lysine engagement distinguishes it mechanistically from the C4-acetyl isomer, which lacks the spatial orientation required for simultaneous hinge and lysine interactions [1]. Procuring the authenticated C3-acetyl isomer (889451-31-4) with verified CAS registry number and MDL identifier (MFCD13178075) ensures that SAR data are correctly attributed to the intended regioisomer, avoiding the confounding effects of isomeric misassignment.

Preparation of Azaindazole Derivatives and Fused Heterocyclic Systems

Synthetic chemists focusing on the construction of azaindazole frameworks and related nitrogen-containing heterocycles can utilize 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone as a precursor for cyclocondensation and annulation reactions . The compound's pyrazolopyridine core, which bears structural similarity to both pyrrolo[2,3-b]pyridine and indazole motifs, provides a scaffold amenable to further ring fusion reactions [4]. The acetyl carbonyl at the C3 position can participate in intramolecular cyclizations with suitably positioned nucleophiles, enabling access to tricyclic and tetracyclic systems of interest in both pharmaceutical and materials science applications. Commercial availability at 95-97% purity from multiple vendors supports routine use in multi-step synthetic sequences where intermediate purity influences overall yield and product quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.